
2-(2-fluorophenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Flavone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Flavone has also been shown to induce apoptosis in cancer cells, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Flavone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Flavone also has several limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Flavone also has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the study of 2-(2-fluorophenyl)-4H-chromen-4-one. One area of research is the development of 2-(2-fluorophenyl)-4H-chromen-4-one-based drugs for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one, which may provide insights into its potential applications in medicine. Finally, the study of the synthesis and properties of 2-(2-fluorophenyl)-4H-chromen-4-one derivatives may lead to the development of new and more effective drugs.
Applications De Recherche Scientifique
Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Flavone has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
1645-20-1 |
|---|---|
Nom du produit |
2-(2-fluorophenyl)-4H-chromen-4-one |
Formule moléculaire |
C15H9FO2 |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
Clé InChI |
WGCVYBFPCUCTRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Autres numéros CAS |
1645-20-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


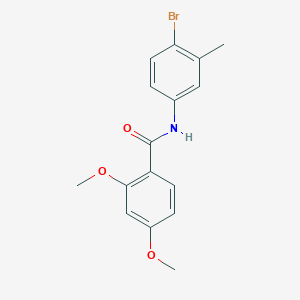
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
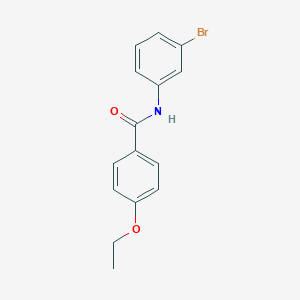
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
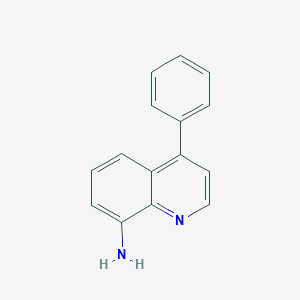
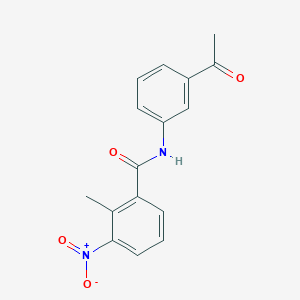
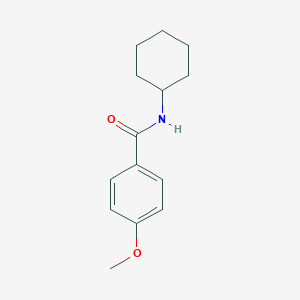
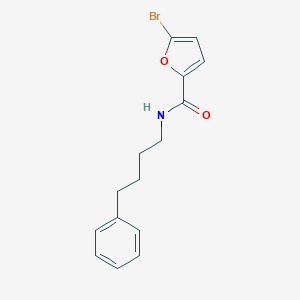
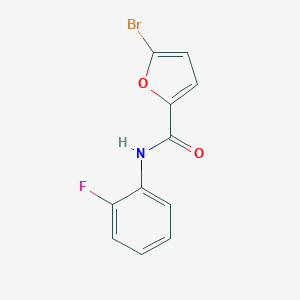
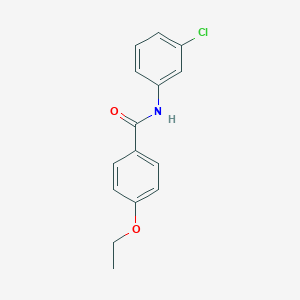
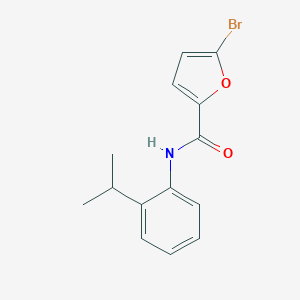
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)